

Spectroscopic Profile of 2-Methoxy-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-nitroaniline** (CAS No: 99-59-2), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Methoxy-5-nitroaniline**. It is important to note that a complete, publicly available dataset with full assignments for all spectroscopic techniques is not readily available. The data presented here is compiled from various sources and should be used as a reference.

Table 1: ^1H NMR Spectroscopic Data

Complete experimental ^1H NMR data with definitive chemical shift and coupling constant assignments for **2-Methoxy-5-nitroaniline** is not consistently available in publicly accessible literature. The following represents expected signals based on the structure and data for analogous compounds.

Protons	Multiplicity	Chemical Shift (δ) ppm	Coupling Constant (J) Hz
H-3	d	Not Available	Not Available
H-4	dd	Not Available	Not Available
H-6	d	Not Available	Not Available
-OCH ₃	s	Not Available	-
-NH ₂	br s	Not Available	-

Table 2: ¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for **2-Methoxy-5-nitroaniline** is not readily found in public databases. The data for the hydrochloride salt is available and provides an estimation of the chemical shifts.

Carbon Atom	Chemical Shift (δ) ppm (Hydrochloride Salt)
C-1 (-NH ₂)	Not Available
C-2 (-OCH ₃)	Not Available
C-3	Not Available
C-4	Not Available
C-5 (-NO ₂)	Not Available
C-6	Not Available
-OCH ₃	Not Available

Table 3: IR Spectroscopic Data

The following table lists the characteristic infrared absorption bands for **2-Methoxy-5-nitroaniline**. The assignments are based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Sharp	N-H stretching (asymmetric and symmetric) of -NH ₂
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching of -OCH ₃
1620-1580	Strong	N-H bending of -NH ₂
1580-1490	Strong	C=C stretching in aromatic ring
1550-1475	Strong	Asymmetric NO ₂ stretching
1350-1280	Strong	Symmetric NO ₂ stretching
1250-1200	Strong	Asymmetric C-O-C stretching of aryl ether
1050-1000	Medium	Symmetric C-O-C stretching of aryl ether
900-680	Strong	C-H out-of-plane bending

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of **2-Methoxy-5-nitroaniline** is sensitive to the solvent and concentration.[\[1\]](#)

Solvent	λ _{max} (nm)	Molar Absorptivity (ε) / log ε
Water (pH 7)	219	3.90 (log ε)
257	3.78 (log ε)	
310 (shoulder)	3.38 (log ε)	
400	4.09 (log ε)	
Solution	380	Not Available

Experimental Protocols

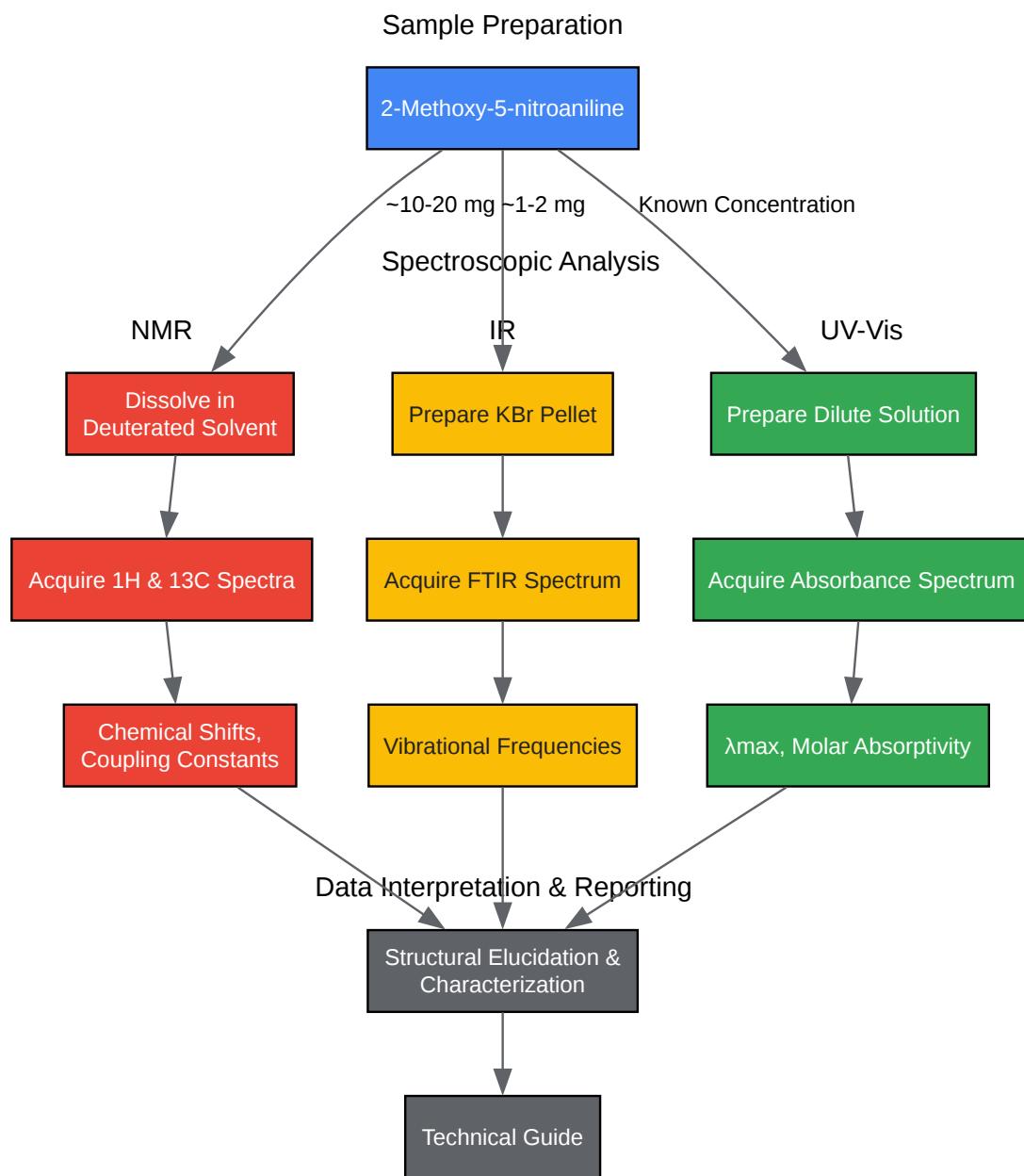
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methoxy-5-nitroaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the multiplicity and coupling constants to aid in structure elucidation.
- ¹³C NMR Acquisition:
 - Use a wider spectral width to cover the range of carbon signals (typically 0-160 ppm for this compound).
 - Employ proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):


- Grind a small amount (1-2 mg) of **2-Methoxy-5-nitroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The typical scanning range is 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **2-Methoxy-5-nitroaniline** of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).
 - Prepare a series of dilutions from the stock solution to determine the molar absorptivity and observe any concentration-dependent effects.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a desired wavelength range (e.g., 200-600 nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2-Methoxy-5-nitroaniline**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2-Methoxy-5-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. magritek.com [magritek.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165355#2-methoxy-5-nitroaniline-spectroscopic-data-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com